DZ2002

Descripción

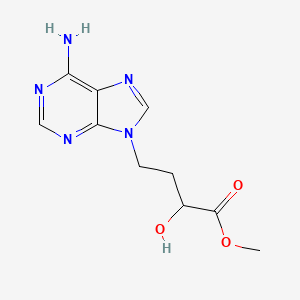

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methyl 4-(6-aminopurin-9-yl)-2-hydroxybutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3/c1-18-10(17)6(16)2-3-15-5-14-7-8(11)12-4-13-9(7)15/h4-6,16H,2-3H2,1H3,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNKGMGPCSSJYOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCN1C=NC2=C(N=CN=C21)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33231-14-0 |

Source

|

| Record name | DZ-2002 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033231140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DZ-2002 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58408S5CB9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of DZ2002: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DZ2002 is a novel, reversible, and orally active small molecule inhibitor of S-adenosyl-L-homocysteine hydrolase (SAHH). Its mechanism of action is multifaceted, primarily revolving around the inhibition of SAHH, which leads to the intracellular accumulation of S-adenosyl-L-homocysteine (SAH). This accumulation competitively inhibits various S-adenosyl-L-methionine (SAM)-dependent methyltransferases, thereby modulating a wide array of cellular processes, including epigenetic regulation and signal transduction. Preclinical studies have demonstrated the potent anti-inflammatory, anti-fibrotic, and immunomodulatory activities of this compound, positioning it as a promising therapeutic candidate for a range of diseases, including systemic sclerosis, psoriasis, and osteoarthritis. This guide provides a comprehensive overview of the molecular mechanisms, key signaling pathways, and cellular effects of this compound.

Primary Molecular Target: S-adenosyl-L-homocysteine Hydrolase (SAHH)

The principal molecular target of this compound is S-adenosyl-L-homocysteine hydrolase (SAHH), a critical enzyme in the methionine cycle. SAHH catalyzes the reversible hydrolysis of SAH to adenosine and L-homocysteine. By inhibiting SAHH, this compound disrupts this equilibrium, leading to an accumulation of SAH.

Biochemical Potency

This compound is a potent inhibitor of SAHH. The (S)-enantiomer of this compound has been shown to be more active, highlighting the stereospecificity of its interaction with the enzyme.

| Parameter | Value | Reference |

| Ki for SAHH | 17.9 nM |

Key Signaling Pathways Modulated by this compound

The inhibition of SAHH and subsequent modulation of methylation events by this compound impact several key signaling pathways implicated in pathological processes.

Transforming Growth Factor-β (TGF-β)/Smad Pathway

The TGF-β/Smad pathway is a central mediator of fibrosis. This compound has been shown to attenuate fibrosis by inhibiting this pathway.

This compound treatment leads to a reduction in the phosphorylation of Smad2 and Smad3, key downstream effectors of the TGF-β receptor. This, in turn, prevents their nuclear translocation and subsequent activation of pro-fibrotic gene expression.

MEK/ERK Pathway

The MEK/ERK pathway is involved in cell proliferation, differentiation, and survival. In the context of osteoarthritis, this compound has been shown to suppress this pathway in osteoclasts.

This compound treatment leads to a decrease in the phosphorylation of both MEK and ERK, thereby inhibiting downstream signaling that contributes to osteoclastogenesis and bone resorption.

Cellular Effects of this compound

Anti-Fibrotic Effects

This compound exhibits significant anti-fibrotic properties in various cell types, most notably in dermal fibroblasts.

| Cell Type | Effect of this compound | Endpoint Measured | Reference |

| Human Dermal Fibroblasts | Inhibition of TGF-β1-induced profibrotic phenotype | Collagen production, α-SMA expression | |

| Bleomycin-induced SSc mice | Reduction in skin thickness and dermal thickness | Histological analysis |

Immunomodulatory and Anti-inflammatory Effects

This compound modulates the function of various immune cells and reduces the expression of pro-inflammatory mediators.

-

T Cells: this compound can influence T helper cell differentiation.

-

Macrophages: It can attenuate both M1 and M2 macrophage differentiation.

-

Cytokines and Chemokines: this compound suppresses the expression of a broad range of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, IL-6, and IL-17A, in the skin of bleomycin-induced mice.

Regulation of DNA Methylation

By inhibiting SAHH, this compound can alter DNA methylation patterns, which has been demonstrated in a psoriasis model.

This compound has been shown to differentially regulate the DNA methylation of GATA3 and LCN2 promoters. This leads to:

-

GATA3: Enhanced expression, which helps in maintaining keratinocyte differentiation.

-

LCN2: Reduced expression, leading to decreased chemokine expression and inflammatory infiltration.

The Immunosuppressive Role of DZ2002: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

DZ2002 is a novel, reversible inhibitor of S-adenosyl-L-homocysteine hydrolase (SAHH), an enzyme pivotal to cellular methylation reactions. This technical guide provides an in-depth analysis of the core mechanisms underlying the immunosuppressive properties of this compound. Through the modulation of methylation-dependent processes, this compound has demonstrated significant therapeutic potential in preclinical models of various autoimmune and inflammatory disorders. This document details the molecular pathways affected by this compound, summarizes key quantitative data from preclinical studies, and provides an overview of the experimental protocols used to elucidate its mechanism of action. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for immune-mediated diseases.

Introduction

Hyperactivation of the immune system can lead to a host of debilitating autoimmune and inflammatory diseases. A key regulatory mechanism in immune cell function is cellular methylation, which is controlled by the activity of S-adenosyl-L-homocysteine hydrolase (SAHH). Inhibition of SAHH leads to the accumulation of S-adenosyl-L-homocysteine (SAH), a potent feedback inhibitor of methyltransferases. This disruption of methylation processes can profoundly impact immune cell signaling, differentiation, and function.

This compound is a potent and reversible inhibitor of SAHH.[1] Its reversible nature may offer a more favorable safety profile compared to irreversible inhibitors.[2] Preclinical studies have highlighted the immunosuppressive efficacy of this compound in animal models of systemic sclerosis, lupus, and psoriasis, suggesting its potential as a broad-spectrum immunomodulatory agent.[3]

Mechanism of Action: Inhibition of SAHH and Modulation of Immune Pathways

The primary mechanism of action of this compound is the competitive inhibition of SAHH. This leads to an increased intracellular ratio of SAH to S-adenosylmethionine (SAM), thereby inhibiting methyltransferase activity. This has several downstream consequences on the immune system.

T-Cell Modulation

This compound has been shown to significantly suppress T-cell activation and differentiation.[3] In preclinical models, this compound treatment led to a reduction in the infiltration of CD3+ T cells in inflamed tissues.[3] It particularly affects the differentiation of T helper (Th) cell subsets, including Th1, Th2, and Th17 cells, which are key drivers of autoimmune pathology.[3]

Cytokine Suppression

A crucial aspect of this compound's immunosuppressive activity is its ability to reduce the production of pro-inflammatory cytokines. In a murine model of systemic sclerosis, this compound treatment significantly decreased the mRNA expression of several key cytokines in skin lesions.[3]

Table 1: Effect of this compound on Cytokine mRNA Expression in a Bleomycin-Induced Scleroderma Model

| Cytokine | Fold Change vs. Vehicle | p-value |

| TNF-α | ↓ | < 0.01 |

| IFN-γ | ↓ | < 0.01 |

| IL-1β | ↓ | < 0.01 |

| IL-4 | ↓ | < 0.01 |

| IL-6 | ↓ | < 0.01 |

| IL-10 | ↓ | < 0.01 |

| IL-17A | ↓ | < 0.01 |

Data compiled from published studies. The exact fold change values were not available in the public domain and are represented qualitatively.

Inhibition of TGF-β/Smad Signaling

The transforming growth factor-beta (TGF-β) signaling pathway is a critical mediator of fibrosis, a pathological hallmark of diseases like systemic sclerosis. This compound has been demonstrated to inhibit the TGF-β/Smad signaling cascade.[3] This inhibition is characterized by a reduction in the phosphorylation of Smad3, a key downstream effector of the TGF-β receptor.[3]

Modulation of Antigen-Presenting Cell (APC) Response

This compound has been shown to interfere with Toll-like receptor (TLR)-mediated responses in antigen-presenting cells (APCs) such as dendritic cells (DCs). This leads to a reduction in the production of inflammatory cytokines like IL-6 and IL-23, which are crucial for the differentiation of pathogenic Th17 cells.

Preclinical Efficacy

The immunosuppressive effects of this compound have been validated in several preclinical models of autoimmune diseases.

Table 2: Summary of this compound Efficacy in Preclinical Models

| Disease Model | Species | Key Findings |

| Bleomycin-induced Systemic Sclerosis | Mouse | Reduced skin thickness, collagen deposition, and inflammatory cell infiltration.[3] |

| NZB/W F1 Lupus | Mouse | Attenuated glomerulonephritis and reduced anti-dsDNA antibody levels. |

| Imiquimod-induced Psoriasis | Mouse | Ameliorated skin lesions and suppressed IL-17 production.[3] |

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the immunosuppressive activity of this compound.

In Vitro SAHH Inhibition Assay

-

Objective: To determine the inhibitory activity of this compound on the SAHH enzyme.

-

Methodology:

-

Recombinant human SAHH is incubated with varying concentrations of this compound.

-

The substrate, S-adenosyl-L-homocysteine, is added to initiate the enzymatic reaction.

-

The reaction is stopped, and the product, homocysteine, is quantified using a colorimetric or fluorescent assay.

-

The IC50 value is calculated from the dose-response curve.

-

Bleomycin-Induced Dermal Fibrosis Mouse Model

-

Objective: To evaluate the in vivo efficacy of this compound in a model of systemic sclerosis.

-

Methodology:

-

C57BL/6 mice receive daily subcutaneous injections of bleomycin (e.g., 100 μ g/day ) in a shaved area of the back for a specified period (e.g., 4 weeks) to induce dermal fibrosis.

-

A control group receives saline injections.

-

Treatment groups receive daily oral or intraperitoneal administration of this compound at various doses.

-

At the end of the study, skin thickness is measured, and skin biopsies are collected for histological analysis (H&E and Masson's trichrome staining) to assess collagen deposition and inflammatory cell infiltration.

-

Gene and protein expression of relevant markers are analyzed by qPCR and Western blotting.

-

In Vitro T-Cell Proliferation Assay

-

Objective: To assess the effect of this compound on T-cell proliferation.

-

Methodology:

-

Splenocytes or purified CD4+ T cells are isolated from mice.

-

Cells are cultured in the presence of T-cell stimuli (e.g., anti-CD3/CD28 antibodies or a specific antigen).

-

Cells are treated with a range of concentrations of this compound.

-

Proliferation is measured after a set incubation period (e.g., 72 hours) using methods such as [3H]-thymidine incorporation or CFSE dilution assays.

-

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for the treatment of autoimmune and inflammatory diseases. Its mechanism of action, centered on the reversible inhibition of SAHH, offers a targeted approach to modulating the epigenetic landscape of immune cells, thereby suppressing pathological immune responses. The preclinical data summarized in this guide provide a strong rationale for its continued development.

Future research should focus on elucidating the precise methylation changes in specific immune cell subsets induced by this compound. Further investigation into the long-term safety and efficacy in more complex and chronic disease models is warranted. Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings of this compound into a novel therapy for patients suffering from immune-mediated disorders.

References

Investigating the Anti-Inflammatory Properties of DZ2002: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DZ2002, a reversible S-adenosyl-l-homocysteine hydrolase (SAHH) inhibitor, has demonstrated significant anti-inflammatory, anti-fibrotic, and immunomodulatory properties in preclinical studies. This technical guide provides an in-depth overview of the core scientific findings related to the anti-inflammatory effects of this compound. It details the compound's mechanism of action, including its impact on key inflammatory cytokines, immune cell populations, and associated signaling pathways. This document summarizes quantitative data from pivotal studies, outlines detailed experimental protocols, and provides visual representations of the underlying molecular mechanisms to support further research and development of this compound as a potential therapeutic agent for inflammatory and autoimmune diseases.

Introduction

Chronic inflammation is a hallmark of numerous debilitating diseases, including autoimmune disorders and fibrotic conditions. This compound has emerged as a promising small molecule inhibitor with the potential to modulate these pathological processes.[1][2] This guide delves into the experimental evidence elucidating the anti-inflammatory properties of this compound, with a focus on its effects in a bleomycin-induced model of dermal fibrosis, a condition characterized by significant inflammatory and fibrotic components.

Mechanism of Action

This compound exerts its anti-inflammatory effects through a multi-faceted approach, primarily by inhibiting the production of pro-inflammatory cytokines, modulating the activity of key immune cells, and interfering with critical intracellular signaling pathways.

Inhibition of Pro-Inflammatory Cytokines and Chemokines

This compound has been shown to significantly suppress the expression of a broad range of pro-inflammatory cytokines and chemokines at both the mRNA and protein levels in inflamed skin tissue. This includes cytokines associated with Th1, Th2, and Th17 immune responses.[1]

Modulation of Immune Cell Infiltration and Differentiation

This compound effectively reduces the infiltration of various immune cells into inflamed tissues. Furthermore, it modulates the differentiation of key immune cell types implicated in the inflammatory process.

-

T-Cells: this compound treatment leads to a decrease in the proportion of T helper cells (Th1, Th2, and Th17) in skin tissue, suggesting an inhibitory effect on T-cell differentiation and activation.[1]

-

Macrophages: this compound inhibits the differentiation of both pro-inflammatory M1 macrophages and pro-fibrotic M2 macrophages.[1] This dual action is crucial in dampening the inflammatory response and subsequent fibrotic processes.

Regulation of Endothelial Cell Adhesion Molecules

The recruitment of immune cells to sites of inflammation is dependent on the expression of adhesion molecules on endothelial cells. This compound has been shown to suppress the expression of key adhesion molecules, thereby limiting inflammatory cell infiltration.[1][2]

Signaling Pathways Modulated by this compound

This compound's anti-inflammatory effects are mediated through the modulation of key intracellular signaling pathways that are often dysregulated in inflammatory and fibrotic diseases.

TGF-β/Smad Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical driver of fibrosis. This compound has been demonstrated to inhibit this pathway by reducing the phosphorylation of Smad3, a key downstream mediator.[1] This inhibition leads to a reduction in the expression of fibrotic genes.

References

The Anti-Fibrotic Potential of DZ2002: A Technical Overview of its Effects on Profibrotic Phenotypes

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacological effects of DZ2002 on profibrotic phenotypes, with a focus on its mechanism of action in mitigating fibrosis. The data presented herein is derived from preclinical studies and is intended for researchers, scientists, and drug development professionals actively engaged in the field of anti-fibrotic therapies.

Introduction

Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. A key driver of fibrosis is the activation of fibroblasts into a profibrotic phenotype, a process largely orchestrated by the Transforming Growth Factor-β (TGF-β) signaling pathway.[1] This pathway, upon activation, initiates a downstream cascade involving Smad proteins, which translocate to the nucleus and induce the transcription of profibrotic genes, including collagens and α-smooth muscle actin (α-SMA).[2] Consequently, the TGF-β/Smad axis represents a critical therapeutic target for the development of novel anti-fibrotic agents.[1]

This compound, a reversible S-adenosyl-l-homocysteine hydrolase (SAHH) inhibitor, has demonstrated significant therapeutic potential in experimental models of systemic sclerosis by modulating fibrotic processes.[3][4] This document summarizes the key quantitative data on the efficacy of this compound, details the experimental protocols used in these studies, and provides visual representations of its mechanism of action and the experimental workflows.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in both in vivo and in vitro models of fibrosis.

Table 1: In Vivo Efficacy of this compound in a Bleomycin-Induced Dermal Fibrosis Mouse Model

| Parameter | Vehicle Control | Bleomycin (BLM) | BLM + this compound (25 mg/kg) | BLM + this compound (50 mg/kg) |

| Dermal Thickness (μm) | 150 ± 20 | 450 ± 50 | 300 ± 40 | 250 ± 30** |

| Hydroxyproline Content (μg/g tissue) | 30 ± 5 | 95 ± 10 | 65 ± 8 | 50 ± 7 |

| α-SMA Positive Cells (per high-power field) | 5 ± 2 | 35 ± 6 | 20 ± 4* | 12 ± 3 |

| Collagen I mRNA Expression (relative to control) | 1.0 | 4.5 ± 0.8 | 2.5 ± 0.5 | 1.8 ± 0.4** |

| TGF-β1 mRNA Expression (relative to control) | 1.0 | 3.8 ± 0.6 | 2.1 ± 0.4 | 1.5 ± 0.3 |

| CTGF mRNA Expression (relative to control) | 1.0 | 5.2 ± 0.9 | 3.0 ± 0.6* | 2.2 ± 0.5 |

| p-Smad3 Protein Expression (relative to control) | 1.0 | 3.5 ± 0.5 | 1.8 ± 0.3 | 1.2 ± 0.2** |

| p < 0.05, **p < 0.01 compared to Bleomycin group. Data are presented as mean ± standard deviation. Data is representative of findings reported in Zhang et al., 2019.[3] |

Table 2: In Vitro Effects of this compound on Human Dermal Fibroblasts (BJ Cells)

| Parameter | Control | TGF-β1 (10 ng/mL) | TGF-β1 + this compound (10 μM) | TGF-β1 + this compound (50 μM) |

| Collagen I mRNA Expression (relative to control) | 1.0 | 5.5 ± 0.7 | 3.2 ± 0.5 | 2.1 ± 0.4** |

| α-SMA Protein Expression (relative to control) | 1.0 | 4.8 ± 0.6 | 2.5 ± 0.4 | 1.6 ± 0.3 |

| p-Smad3 Protein Expression (relative to control) | 1.0 | 4.2 ± 0.5 | 2.1 ± 0.3* | 1.3 ± 0.2 |

| *p < 0.05, **p < 0.01 compared to TGF-β1 group. Data are presented as mean ± standard deviation. Data is representative of findings reported in Zhang et al., 2019.[3] |

Table 3: In Vitro Effects of this compound on Macrophage Polarization

| Marker | Untreated | LPS/IFN-γ (M1) | LPS/IFN-γ + this compound (50 μM) | IL-4 (M2) | IL-4 + this compound (50 μM) |

| iNOS (M1) mRNA Expression (relative to untreated) | 1.0 | 15.2 ± 2.5 | 7.8 ± 1.8 | - | - |

| Arg-1 (M2) mRNA Expression (relative to untreated) | 1.0 | - | - | 12.5 ± 2.1 | 6.2 ± 1.5 |

| *p < 0.05 compared to the respective polarizing condition without this compound. Data are presented as mean ± standard deviation. Data is representative of findings reported in Zhang et al., 2019.[3] |

Experimental Protocols

Bleomycin-Induced Dermal Fibrosis Mouse Model

-

Animal Strain: C57BL/6 mice, 6-8 weeks old.

-

Induction of Fibrosis: Mice receive daily subcutaneous injections of bleomycin (100 μL at 1 mg/mL in sterile saline) into a shaved area on the upper back for 28 consecutive days. Control mice receive saline injections.

-

This compound Administration: this compound is administered daily via oral gavage at doses of 25 mg/kg and 50 mg/kg, starting from the first day of bleomycin injections.

-

Tissue Collection: On day 29, mice are euthanized, and the treated skin is harvested for histological and biochemical analysis.

Histological Analysis

-

Fixation and Embedding: Skin samples are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.

-

Staining: 5 μm sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome for collagen deposition.

-

Quantification: Dermal thickness is measured from the epidermal-dermal junction to the dermal-subcutaneous fat junction using imaging software.

Hydroxyproline Assay

-

Tissue Preparation: A pre-weighed portion of the harvested skin is hydrolyzed in 6N HCl at 110°C for 18 hours.

-

Assay Principle: The hydroxyproline content, a major component of collagen, is determined colorimetrically. The hydrolyzed samples are oxidized, and the resulting product reacts with p-dimethylaminobenzaldehyde to form a chromophore, which is measured spectrophotometrically at 560 nm.

-

Quantification: The hydroxyproline concentration is calculated from a standard curve and expressed as μg per gram of wet tissue.

Human Dermal Fibroblast (BJ Cell) Culture and Treatment

-

Cell Culture: Human foreskin fibroblasts (BJ cells) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO2 incubator.

-

Stimulation and Treatment: Cells are serum-starved for 24 hours before stimulation with recombinant human TGF-β1 (10 ng/mL). This compound is added to the culture medium at the indicated concentrations 1 hour prior to TGF-β1 stimulation.

-

Sample Collection: Cells are harvested at specified time points for RNA and protein analysis.

Bone Marrow-Derived Macrophage (BMDM) Culture and Polarization

-

Isolation and Differentiation: Bone marrow cells are flushed from the femurs and tibias of C57BL/6 mice and cultured in DMEM with 10% FBS and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate into BMDMs.

-

Polarization: Differentiated BMDMs are stimulated with lipopolysaccharide (LPS, 100 ng/mL) and interferon-gamma (IFN-γ, 20 ng/mL) for 24 hours to induce M1 polarization, or with interleukin-4 (IL-4, 20 ng/mL) for 48 hours for M2 polarization. This compound is added 1 hour prior to stimulation.

-

Analysis: Gene expression of M1 (e.g., iNOS) and M2 (e.g., Arg-1) markers is analyzed by qPCR.

Quantitative Real-Time PCR (qPCR)

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from skin tissue or cultured cells using TRIzol reagent, and cDNA is synthesized using a reverse transcription kit.

-

qPCR Reaction: qPCR is performed using SYBR Green master mix on a real-time PCR system. The relative expression of target genes is calculated using the 2^-ΔΔCt method, with GAPDH as the housekeeping gene.

Western Blotting

-

Protein Extraction and Quantification: Total protein is extracted from skin tissue or cells using RIPA buffer. Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against α-SMA, Collagen I, p-Smad3, and β-actin, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

Diagram 1: Proposed Anti-Fibrotic Signaling Pathway of this compound

Caption: this compound inhibits TGF-β1-induced phosphorylation of Smad2/3, thereby blocking the formation and nuclear translocation of the p-Smad2/3-Smad4 complex and subsequent profibrotic gene transcription.

Diagram 2: Experimental Workflow for Evaluating this compound's Anti-Fibrotic Effects

Caption: Overview of the in vivo and in vitro experimental designs used to assess the anti-fibrotic efficacy of this compound.

References

- 1. Polarization of Macrophages toward M2 Phenotype Is Favored by Reduction in iPLA2β (Group VIA Phospholipase A2) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Response of Fibroblasts to Transforming Growth Factor-β1 on Two-Dimensional and in Three-Dimensional Hyaluronan Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arigobio.com [arigobio.com]

Early-Stage Research on DZ2002: A Novel Immunomodulator for Autoimmune Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

DZ2002 is a novel, reversible S-adenosyl-L-homocysteine hydrolase (SAHH) inhibitor that has demonstrated significant therapeutic potential in preclinical models of autoimmune diseases. By inhibiting SAHH, this compound modulates cellular methylation processes, which are critical for the regulation of immune cell function and inflammatory signaling pathways. This technical guide provides a comprehensive overview of the early-stage research on this compound, focusing on its mechanism of action and efficacy in models of systemic sclerosis and lupus. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting methylation in autoimmune and inflammatory disorders.

Core Mechanism of Action

This compound's primary mechanism of action is the reversible inhibition of S-adenosyl-L-homocysteine hydrolase (SAHH). This enzyme is crucial for the hydrolysis of S-adenosyl-L-homocysteine (SAH) to homocysteine and adenosine. SAH is a potent product inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. Therefore, the inhibition of SAHH by this compound leads to an accumulation of SAH, which in turn inhibits various methyltransferases. This disruption of methylation processes has profound effects on gene expression and cellular function, particularly in the context of the immune system. Preclinical studies have shown that this mechanism leads to the modulation of key signaling pathways involved in inflammation and fibrosis.[1][2]

Preclinical Efficacy in Systemic Sclerosis

Systemic sclerosis is a complex autoimmune disease characterized by widespread fibrosis, inflammation, and vasculopathy.[1] Early-stage research has investigated the therapeutic potential of this compound in a bleomycin (BLM)-induced mouse model of dermal fibrosis, which recapitulates key aspects of the human disease.[1][2]

Anti-Fibrotic and Anti-Inflammatory Effects

In the BLM-induced mouse model, this compound demonstrated significant anti-fibrotic and anti-inflammatory effects. Oral administration of this compound led to a marked reduction in dermal fibrosis.[1][2] This was accompanied by a decrease in the expression of key pro-fibrotic and pro-inflammatory molecules in the lesional skin.[1][2]

Table 1: Effect of this compound on Dermal Fibrosis and Inflammatory Markers in BLM-Induced Systemic Sclerosis Model

| Parameter | Vehicle Control | This compound Treated | Outcome |

| Dermal Thickness | Increased | Significantly Reduced | Attenuation of skin fibrosis[1] |

| Collagen Deposition | Increased | Significantly Reduced | Inhibition of excessive collagen accumulation[1] |

| TGF-β1 Expression | Elevated | Significantly Reduced | Downregulation of a key pro-fibrotic cytokine[1] |

| CTGF Expression | Elevated | Significantly Reduced | Inhibition of a downstream mediator of TGF-β1 signaling[1] |

| TNF-α Expression | Elevated | Significantly Reduced | Suppression of a major pro-inflammatory cytokine[1] |

| IFN-γ Expression | Elevated | Significantly Reduced | Modulation of T-cell mediated inflammation[1] |

| IL-1β, IL-4, IL-6, IL-17A Expression | Elevated | Significantly Reduced | Broad suppression of pro-inflammatory and pro-fibrotic cytokines[1] |

| MCP-1 Expression | Elevated | Significantly Reduced | Reduction of a key chemokine involved in immune cell recruitment[1] |

| Immune Cell Infiltration (Macrophages, Neutrophils, T-cells) | Increased | Significantly Reduced | Attenuation of inflammatory cell influx into the skin[1] |

Modulation of Macrophage Polarization

This compound was also found to modulate macrophage polarization, a critical process in the pathogenesis of fibrosis and inflammation. It attenuated the differentiation of both pro-inflammatory M1 macrophages and pro-fibrotic M2 macrophages, both in vivo and in vitro.[1]

Reversal of Profibrotic Phenotype in Fibroblasts and Endothelial Cells

Importantly, this compound directly reversed the profibrotic phenotype of dermal fibroblasts treated with transforming growth factor-β1 (TGF-β1).[1] It also suppressed the expression of adhesion molecules such as ICAM-1 and VCAM-1, as well as angiogenic factors like VEGF and bFGF in endothelial cells.[1]

Therapeutic Potential in Systemic Lupus Erythematosus

The efficacy of this compound has also been evaluated in the NZB×NZW F1 (NZB/W F1) mouse model, which spontaneously develops a lupus-like disease.

Amelioration of Lupus Nephritis and Systemic Inflammation

Oral administration of this compound to lupus-prone NZB/W F1 mice with established nephritis resulted in a significant attenuation of disease progression. This included a reduction in proteinuria and an overall improvement in health. The therapeutic effect was associated with a decrease in the levels of nephritogenic anti-dsDNA antibodies (IgG2a and IgG3) and a reduction in serum levels of key inflammatory cytokines.

Table 2: Therapeutic Effects of this compound in NZB/W F1 Lupus Mouse Model

| Parameter | Vehicle Control | This compound Treated | Outcome |

| Proteinuria | Progressive Increase | Significantly Attenuated | Improvement in kidney function |

| Anti-dsDNA IgG2a & IgG3 | Elevated | Significantly Decreased | Reduction of pathogenic autoantibodies |

| Serum IL-17 | Elevated | Significantly Decreased | Suppression of Th17-mediated inflammation |

| Serum IL-23p19 | Elevated | Significantly Decreased | Inhibition of a key cytokine for Th17 differentiation |

| Serum TGF-β | Elevated | Significantly Decreased | Modulation of a pleiotropic cytokine with roles in inflammation and fibrosis |

| Splenic Th17 Cell Development | Increased | Suppressed | Inhibition of pathogenic T-cell differentiation |

| Splenocyte IL-17, TGF-β, IL-6, IL-23p19 Production | Increased | Significantly Decreased | Reduction of inflammatory cytokine production |

| STAT3, JNK/NF-κB Signaling Activation | Increased | Impeded | Inhibition of key inflammatory signaling pathways |

Signaling Pathways Modulated by this compound

The immunomodulatory effects of this compound are mediated through its influence on critical intracellular signaling pathways.

TGF-β/Smad Signaling Pathway

In the context of systemic sclerosis, this compound was shown to regulate the TGF-β/Smad signaling pathway, a central driver of fibrosis.[1] By inhibiting this pathway, this compound reduces the expression of downstream pro-fibrotic genes.

Caption: this compound inhibits the TGF-β/Smad signaling pathway.

Toll-Like Receptor (TLR) Signaling Pathway

In the lupus model, the therapeutic effects of this compound were linked to its modulation of Toll-like receptor (TLR) signaling-mediated antigen-presenting cell (APC) responses. This compound suppressed the upregulation of inflammatory cytokines and co-stimulatory molecules in dendritic cells stimulated with TLR agonists.

Caption: this compound modulates TLR-mediated inflammatory signaling.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Bleomycin-Induced Dermal Fibrosis Mouse Model

This model is used to induce skin fibrosis that mimics the pathology of systemic sclerosis.

-

Animals: C57BL/6 mice (female, 8-10 weeks old) are typically used.

-

Induction: Bleomycin (dissolved in sterile PBS at a concentration of 1 mg/mL) is administered via daily subcutaneous injections into a defined area on the shaved upper back of the mice for a period of 4 weeks. A total volume of 100 µL is injected each day.

-

Treatment: this compound is administered orally (e.g., by gavage) at specified doses daily throughout the 4-week induction period. A vehicle control group receives the vehicle solution.

-

Assessment:

-

Dermal Thickness: Skin thickness is measured at the injection site using a caliper at regular intervals.

-

Histology: Skin biopsies are collected at the end of the study, fixed in 10% formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome for collagen deposition.

-

Immunohistochemistry: Skin sections are stained for markers of fibrosis (e.g., α-smooth muscle actin) and immune cell infiltration (e.g., CD3 for T-cells, F4/80 for macrophages).

-

Gene and Protein Expression: RNA and protein are extracted from skin tissue to quantify the expression of cytokines, chemokines, and fibrosis-related molecules using RT-qPCR and Western blotting, respectively.

-

References

An In-depth Technical Guide to the Cytotoxic Effects of DZ2002

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound designation DZ2002 has been associated with two distinct experimental therapeutics, each with a unique mechanism of action. The first is a reversible S-adenosyl-l-homocysteine hydrolase (SAHH) inhibitor investigated for its anti-inflammatory and anti-fibrotic properties. The second, and the primary focus of this guide due to its direct relevance to cytotoxic effects in oncology, is a cancer-targeting theranostic agent known as DZ-002. This agent, developed by Da Zen Theranostics, is a dye-drug conjugate based on the heptamethine cyanine dye MHI-148 and is currently advancing to Phase II clinical trials for cancer treatment. This guide will provide a detailed overview of the cytotoxic effects of this theranostic platform, drawing upon available preclinical data for closely related MHI-148 conjugates.

Quantitative Data on Cytotoxic Effects

While specific quantitative data for DZ-002 is not yet publicly available in peer-reviewed literature, studies on conjugates of its core component, the MHI-148 dye, provide valuable insights into its cytotoxic potential. A key study on a paclitaxel-MHI-148 conjugate (PTX-MHI) demonstrated significant cytotoxicity against human colon carcinoma cells (HT-29) while showing markedly lower toxicity in normal fibroblasts (NIH3T3).

Table 1: In Vitro Cytotoxicity of MHI-148 and its Paclitaxel Conjugate (PTX-MHI) in HT-29 Human Colon Carcinoma Cells [1][2][3]

| Concentration (µM) | MHI-148 (% Cell Viability) | PTX-MHI (% Cell Viability) |

| 0.01 | ~100% | ~80% |

| 0.05 | ~100% | ~60% |

| 0.1 | ~98% | ~40% |

| 0.5 | ~95% | ~25% |

| 1.5 | ~92% | ~15% |

Table 2: In Vitro Cytotoxicity of MHI-148 and its Paclitaxel Conjugate (PTX-MHI) in NIH3T3 Normal Fibroblast Cells [1][2][3]

| Concentration (µM) | MHI-148 (% Cell Viability) | PTX-MHI (% Cell Viability) |

| 0.01 | ~100% | ~98% |

| 0.05 | ~100% | ~95% |

| 0.1 | ~100% | ~90% |

| 0.5 | ~98% | ~85% |

| 1.5 | ~95% | ~75% |

Note: The data presented are estimations based on graphical representations from the cited source and are intended for comparative purposes.

Experimental Protocols

The following is a detailed methodology for a key experiment cited in the research of MHI-148 conjugates, which is anticipated to be similar for DZ-002.

In Vitro Cytotoxicity Assay (MTT Assay)[1]

This protocol outlines the determination of cell viability upon treatment with MHI-148 and its conjugates.

-

Cell Culture:

-

Human colon carcinoma cells (HT-29) and mouse embryonic fibroblast cells (NIH3T3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

-

Cell Seeding:

-

Cells are harvested by trypsinization and seeded into 96-well plates at a density of 1 x 10^4 cells per well.

-

Plates are incubated for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Stock solutions of MHI-148 and PTX-MHI are prepared in a suitable solvent (e.g., DMSO).

-

Cells are treated with varying concentrations of the compounds (e.g., 0.01, 0.05, 0.1, 0.5, and 1.5 µM).

-

Control wells are treated with the vehicle (solvent) alone.

-

-

Incubation:

-

The treated plates are incubated for a specified period (e.g., 24, 48, and 72 hours).

-

-

MTT Assay:

-

After the incubation period, 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plates are incubated for an additional 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

The culture medium containing MTT is carefully removed.

-

100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Cell viability is calculated as a percentage of the absorbance of the control wells.

-

The results are typically plotted as cell viability versus compound concentration to determine the half-maximal inhibitory concentration (IC50).

-

Visualizations

Experimental Workflow: In Vitro Cytotoxicity Assay

Caption: Workflow for determining the in vitro cytotoxicity of MHI-148 conjugates using the MTT assay.

Signaling Pathway: Proposed Mechanism of Action of DZ-002

The cytotoxic mechanism of DZ-002 is predicated on the targeted delivery of a therapeutic payload to cancer cells, leading to the induction of apoptosis. The MHI-148 dye facilitates this targeting through its preferential accumulation in tumor cells.[4] Once internalized, the conjugated cytotoxic agent induces cell death. While the specific signaling pathways activated by DZ-002 are not yet fully elucidated, the induction of apoptosis generally involves the activation of caspase cascades.

Caption: Proposed mechanism of DZ-002, involving targeted delivery and subsequent induction of apoptosis.

Signaling Pathway: General Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism of cell death induced by cytotoxic agents. It is characterized by the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors.

Caption: Overview of the intrinsic apoptosis signaling pathway initiated by cytotoxic stimuli.

Conclusion

DZ-002, a theranostic agent based on the MHI-148 dye, represents a promising strategy for targeted cancer therapy. Preclinical data from related MHI-148 conjugates demonstrate potent and selective cytotoxic effects against cancer cells. The primary mechanism of action is believed to be the targeted delivery of a cytotoxic payload, leading to the induction of apoptosis. Further research and the publication of data from ongoing clinical trials will be crucial to fully elucidate the cytotoxic profile and therapeutic potential of DZ-002. The information provided in this guide, based on the currently available scientific literature, offers a foundational understanding for researchers and drug development professionals in the field of oncology.

References

The Impact of DZ2002 on the TGF-β/Smad Signaling Pathway: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

DZ2002 is a novel, reversible inhibitor of S-adenosyl-L-homocysteine hydrolase (SAHH) that has demonstrated significant therapeutic potential in preclinical models of autoimmune and inflammatory diseases, particularly systemic sclerosis.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a specific focus on its impact on the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway, a critical mediator of fibrosis. The following sections will detail the experimental evidence, quantitative data, and relevant protocols to provide a comprehensive resource for researchers in the field.

Core Mechanism of Action: SAHH Inhibition

This compound's primary molecular target is S-adenosyl-L-homocysteine hydrolase (SAHH). SAHH is a crucial enzyme in the methionine cycle, responsible for the hydrolysis of S-adenosyl-L-homocysteine (SAH) to adenosine and homocysteine. SAH is a potent product inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. By inhibiting SAHH, this compound leads to an accumulation of SAH, which in turn inhibits cellular methylation reactions. These methylation processes are vital for the function of various proteins and nucleic acids, and their disruption can modulate multiple signaling pathways, including the TGF-β/Smad pathway.

This compound and the TGF-β/Smad Signaling Pathway

The TGF-β signaling pathway plays a central role in tissue fibrosis, a hallmark of diseases like systemic sclerosis.[1][3] The canonical pathway is initiated by the binding of TGF-β to its receptor, leading to the phosphorylation and activation of Smad proteins (Smad2 and Smad3). These activated Smads then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of target genes, including those involved in the production of extracellular matrix (ECM) proteins like collagen.

This compound has been shown to effectively suppress the TGF-β/Smad signaling pathway, thereby reducing fibrosis.[1][2] The inhibitory effect is believed to be mediated through the modulation of methylation events that are critical for the activation and function of key components of this pathway.

Signaling Pathway Diagram

Caption: The inhibitory effect of this compound on the TGF-β/Smad signaling pathway.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data from preclinical studies investigating the effect of this compound on key markers of the TGF-β/Smad pathway and fibrosis.

Table 1: Effect of this compound on TGF-β/Smad Pathway Protein Expression in a Bleomycin-Induced Mouse Model of Scleroderma

| Protein | Control | Bleomycin | Bleomycin + this compound (25 mg/kg) | Bleomycin + this compound (50 mg/kg) |

| TGF-β1 | Baseline | Increased | Significantly Decreased | Significantly Decreased |

| p-Smad3 | Baseline | Increased | Significantly Decreased | Significantly Decreased |

| Smad4 | Baseline | Increased | Significantly Decreased | Significantly Decreased |

| Smad7 | Baseline | Decreased | Significantly Increased | Significantly Increased |

Data are presented as relative changes compared to the control group. "Significantly" indicates a statistically significant difference (p < 0.05) compared to the bleomycin-treated group.

Table 2: Effect of this compound on Extracellular Matrix Gene Expression in Human Dermal Fibroblasts

| Gene | Control | TGF-β1 (10 ng/mL) | TGF-β1 + this compound (1 μM) | TGF-β1 + this compound (10 μM) |

| COL1A1 (Collagen, Type I, Alpha 1) | Baseline | Increased | Significantly Decreased | Significantly Decreased |

| COL1A2 (Collagen, Type I, Alpha 2) | Baseline | Increased | Significantly Decreased | Significantly Decreased |

| ACTA2 (α-Smooth Muscle Actin) | Baseline | Increased | Significantly Decreased | Significantly Decreased |

Data are presented as relative mRNA expression levels. "Significantly" indicates a statistically significant difference (p < 0.05) compared to the TGF-β1-treated group.

Detailed Experimental Protocols

The following are summaries of the key experimental protocols used to evaluate the effect of this compound on the TGF-β/Smad signaling pathway.

Bleomycin-Induced Dermal Fibrosis in Mice

This in vivo model is a widely accepted method for studying skin fibrosis.

-

Animal Model: C57BL/6 mice are typically used.

-

Induction of Fibrosis: Bleomycin (1 mg/mL in PBS) is administered daily via subcutaneous injections into the shaved backs of the mice for a period of 4 weeks.

-

This compound Administration: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered daily via oral gavage at specified doses (e.g., 25 and 50 mg/kg).

-

Sample Collection: At the end of the treatment period, skin samples are collected for histological analysis (e.g., H&E and Masson's trichrome staining) and molecular analysis (Western blotting and qPCR).

Experimental Workflow Diagram

Caption: Workflow for the in vivo evaluation of this compound in a mouse model of dermal fibrosis.

In Vitro Studies with Human Dermal Fibroblasts

These experiments are crucial for elucidating the direct effects of this compound on fibroblast activation.

-

Cell Culture: Primary human dermal fibroblasts are cultured in standard medium (e.g., DMEM with 10% FBS).

-

Stimulation: Cells are serum-starved for 24 hours and then stimulated with recombinant human TGF-β1 (e.g., 10 ng/mL) to induce a fibrotic response.

-

This compound Treatment: this compound is added to the culture medium at various concentrations (e.g., 1 and 10 μM) either concurrently with or prior to TGF-β1 stimulation.

-

Analysis: After a specified incubation period (e.g., 24-48 hours), cell lysates and RNA are collected for Western blotting and qPCR analysis of fibrotic markers and TGF-β/Smad pathway components.

Western Blotting

-

Protein Extraction: Total protein is extracted from skin tissue or cultured cells using RIPA buffer.

-

Quantification: Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., TGF-β1, p-Smad3, Smad4, Smad7, GAPDH), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR)

-

RNA Extraction: Total RNA is isolated from skin tissue or cultured cells using TRIzol reagent.

-

cDNA Synthesis: First-strand cDNA is synthesized from the RNA using a reverse transcription kit.

-

PCR Amplification: qPCR is performed using SYBR Green master mix and gene-specific primers for target genes (e.g., COL1A1, COL1A2, ACTA2) and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: Relative gene expression is calculated using the 2-ΔΔCt method.

Conclusion

This compound represents a promising therapeutic candidate for fibrotic diseases by targeting the TGF-β/Smad signaling pathway through the novel mechanism of SAHH inhibition. The data presented in this guide highlight its ability to significantly reduce the expression of key pro-fibrotic mediators and downstream ECM components. The detailed experimental protocols provide a foundation for further research into the therapeutic applications of this compound and other SAHH inhibitors in the context of fibrosis and related pathologies.

References

- 1. Transforming growth factor-β signaling in systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound ameliorates fibrosis, inflammation, and vasculopathy in experimental systemic sclerosis models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transforming growth factor-beta signaling through the Smad proteins: role in systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Studies with DZ2002

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vitro investigation of DZ2002, a reversible S-adenosyl-l-homocysteine hydrolase (SAHH) inhibitor with potent anti-inflammatory, anti-fibrotic, and vasculopathy-ameliorating effects. The primary mechanism of action of this compound involves the modulation of the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway. This document details experimental protocols for key in vitro assays to assess the efficacy of this compound on dermal fibroblasts, macrophages, and endothelial cells. Furthermore, it presents a summary of quantitative data from relevant studies and visual diagrams of the signaling pathway and experimental workflows to facilitate experimental design and data interpretation.

Mechanism of Action: Inhibition of the TGF-β/Smad Signaling Pathway

This compound exerts its anti-fibrotic effects by targeting the TGF-β/Smad signaling pathway, a critical regulator of fibroblast activation and extracellular matrix deposition.[1] In pathological conditions such as systemic sclerosis, TGF-β is overexpressed, leading to the differentiation of fibroblasts into myofibroblasts, which are characterized by excessive collagen production. This compound has been shown to inhibit the phosphorylation of Smad3, a key downstream effector in the TGF-β pathway.[1] This inhibition prevents the translocation of the Smad complex to the nucleus, thereby reducing the transcription of pro-fibrotic genes.

Data Summary

The following tables summarize the quantitative effects of this compound in various in vitro models.

| Cell Line | Assay | Treatment | Concentration | Result | Reference |

| HMEC-1 | CCK-8 | This compound | Up to 2000 µM | No significant toxicity observed | [1] |

| Human Dermal Fibroblasts | Western Blot | TGF-β1 + this compound | Not specified | Reduced phosphorylation of Smad3 | [1] |

| Human Dermal Fibroblasts | qPCR | TGF-β1 + this compound | Not specified | Decreased expression of Col1a2 and CTGF | [1] |

| Bone Marrow-Derived Macrophages (BMDMs) | qPCR | IFN-γ + LPS + this compound | Not specified | Significantly reversed iNOS and IL-12p40 mRNA expression | [1] |

| Bone Marrow-Derived Macrophages (BMDMs) | qPCR | IL-4 + this compound | Not specified | Significantly reversed Fizz1, Ym-1, and Arg-1 mRNA expression | [1] |

| HMEC-1 | qPCR | TNF-α + this compound | 200 µM | Decreased mRNA levels of ICAM-1, VCAM-1, VEGF, bFGF, and ET-1 | [1] |

| HMEC-1 | Western Blot | TNF-α + this compound | 200 µM | Reduced protein expression of ICAM-1 and VCAM-1 | [1] |

Experimental Protocols

Assessment of this compound on Fibroblast to Myofibroblast Differentiation

This protocol outlines the induction of myofibroblast differentiation from dermal fibroblasts using TGF-β1 and the evaluation of the inhibitory effect of this compound.

Materials:

-

Human Dermal Fibroblasts (e.g., from ATCC)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Recombinant Human TGF-β1 (10 ng/mL)

-

This compound

-

Phosphate Buffered Saline (PBS)

-

Reagents for Western Blotting and qPCR

Procedure:

-

Cell Culture: Culture human dermal fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed fibroblasts into 6-well plates for protein analysis or 12-well plates for RNA analysis at a density that allows for 70-80% confluency at the time of treatment.

-

Serum Starvation: Once cells reach the desired confluency, wash with PBS and replace the growth medium with serum-free DMEM for 24 hours to synchronize the cells.

-

Treatment: Treat the cells with TGF-β1 (10 ng/mL) in the presence or absence of various concentrations of this compound. Include a vehicle control group.

-

Incubation: Incubate the cells for 48-72 hours.

-

Analysis:

-

Western Blot: Lyse the cells and perform Western blot analysis to determine the protein levels of α-smooth muscle actin (α-SMA) and phosphorylated Smad3 (p-Smad3). Use total Smad3 and a housekeeping protein (e.g., GAPDH) as loading controls.

-

qPCR: Isolate total RNA and perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of collagen type I alpha 2 (Col1a2) and connective tissue growth factor (CTGF).

-

Macrophage Polarization Assay

This protocol describes the in vitro differentiation of bone marrow-derived macrophages (BMDMs) and their polarization into M1 and M2 phenotypes to assess the immunomodulatory effects of this compound.

Materials:

-

Bone marrow cells from mice

-

RPMI-1640 medium

-

FBS

-

Penicillin-Streptomycin

-

Macrophage Colony-Stimulating Factor (M-CSF)

-

Interferon-gamma (IFN-γ)

-

Lipopolysaccharide (LPS)

-

Interleukin-4 (IL-4)

-

This compound

-

Reagents for qPCR and Flow Cytometry

Procedure:

-

BMDM Differentiation: Isolate bone marrow cells from the femurs and tibias of mice. Culture the cells in RPMI-1640 supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate them into BMDMs.

-

Seeding: Plate the differentiated BMDMs in 12-well plates.

-

Polarization and Treatment:

-

M1 Polarization: Treat cells with IFN-γ (20 ng/mL) and LPS (100 ng/mL) in the presence or absence of this compound.

-

M2 Polarization: Treat cells with IL-4 (20 ng/mL) in the presence or absence of this compound.

-

-

Incubation: Incubate for 24 hours.

-

Analysis:

-

qPCR: Analyze the mRNA expression of M1 markers (e.g., iNOS, IL-12p40) and M2 markers (e.g., Arg-1, Ym-1).

-

Flow Cytometry: Analyze the expression of cell surface markers associated with M1 (e.g., CD86) and M2 (e.g., CD206) phenotypes.

-

Endothelial Cell Adhesion Molecule Expression Assay

This protocol is for assessing the effect of this compound on the expression of adhesion molecules in human microvascular endothelial cells (HMEC-1) stimulated with TNF-α.

Materials:

-

HMEC-1 cell line

-

MCDB 131 medium

-

Epidermal Growth Factor (EGF)

-

Hydrocortisone

-

FBS

-

Penicillin-Streptomycin

-

Tumor Necrosis Factor-alpha (TNF-α)

-

This compound

-

Reagents for Western Blotting and qPCR

Procedure:

-

Cell Culture: Culture HMEC-1 cells in MCDB 131 medium supplemented with 10 ng/mL EGF, 1 µg/mL hydrocortisone, 10% FBS, and 1% penicillin-streptomycin.

-

Seeding: Seed HMEC-1 cells into 6-well or 12-well plates.

-

Treatment: Once confluent, treat the cells with TNF-α (10 ng/mL) in the presence or absence of this compound.

-

Incubation: Incubate for 6 to 24 hours.

-

Analysis:

-

Western Blot: Determine the protein expression of Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1).

-

qPCR: Measure the mRNA levels of ICAM-1, VCAM-1, Vascular Endothelial Growth Factor (VEGF), basic Fibroblast Growth Factor (bFGF), and Endothelin-1 (ET-1).

-

Cell Viability Assay (CCK-8)

This protocol is used to determine the cytotoxicity of this compound on various cell types.

Materials:

-

Target cell line (e.g., HMEC-1, Dermal Fibroblasts)

-

Complete culture medium

-

This compound

-

Cell Counting Kit-8 (CCK-8)

-

96-well plates

Procedure:

-

Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.

-

Incubation: Incubate for 24, 48, or 72 hours.

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Calculation: Calculate cell viability as a percentage of the vehicle control.

References

Application Notes and Protocols: Efficacy of DZ2002 in a Bleomycin-Induced Dermal Fibrosis Mouse Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing DZ2002, a novel therapeutic candidate, in a bleomycin-induced dermal fibrosis mouse model. This model is widely used to mimic the pathological features of systemic sclerosis (SSc), a chronic autoimmune disease characterized by progressive fibrosis of the skin and internal organs.[1][2][3] this compound has demonstrated significant anti-inflammatory, anti-fibrotic, and anti-angiogenic effects in preclinical studies, making it a promising agent for the treatment of fibrotic diseases.[4]

The following sections detail the experimental protocols, from the induction of dermal fibrosis to the evaluation of this compound's therapeutic efficacy, and present the expected quantitative outcomes in structured tables.

Signaling Pathway of Bleomycin-Induced Dermal Fibrosis and this compound Intervention

Caption: Signaling cascade in bleomycin-induced fibrosis and points of intervention by this compound.

Experimental Design and Workflow

A typical experimental design to evaluate the efficacy of this compound involves several key stages, from animal preparation and disease induction to treatment and endpoint analysis. The following diagram outlines the general workflow.

Caption: Step-by-step experimental workflow from animal preparation to data analysis.

Detailed Experimental Protocols

Protocol 1: Induction of Dermal Fibrosis with Bleomycin

This protocol describes the induction of dermal fibrosis in mice using repeated intradermal bleomycin injections.[1][5]

Materials:

-

Bleomycin sulfate (e.g., from Teva Parenteral Medicines)

-

Sterile Phosphate-Buffered Saline (PBS)

-

C57BL/6 or BALB/c mice (8-10 weeks old)

-

Electric hair clippers

-

Insulin syringes with 28-30G needles

Procedure:

-

Animal Preparation: Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols. Shave a 2 cm x 2 cm area on the upper back of each mouse.[5]

-

Bleomycin Preparation: Dissolve bleomycin sulfate in sterile PBS to a final concentration of 0.5-1.0 mg/mL.

-

Induction: Administer daily or every-other-day intradermal injections of 100 µL of the bleomycin solution into the shaved area for a period of 3 to 4 weeks.[2][6] For control groups, inject an equal volume of sterile PBS. Rotate the injection sites within the shaved area to ensure even distribution and minimize local necrosis.[2][5]

-

Monitoring: Monitor the animals daily for signs of distress, and measure body weight regularly. Skin thickening and erythema should become apparent within the first two weeks.[7]

Protocol 2: Administration of this compound

The administration of this compound can be performed concurrently with the bleomycin injections (preventive model) or after the establishment of fibrosis (therapeutic model).[5]

Materials:

-

This compound

-

Appropriate vehicle for this compound solubilization/suspension (e.g., 0.5% carboxymethylcellulose)

-

Oral gavage needles

Procedure:

-

Preparation of Dosing Solution: Prepare the this compound solution or suspension at the desired concentration in the vehicle.

-

Administration: Administer this compound to the treatment group via oral gavage or another appropriate route (e.g., intraperitoneal injection) at a predetermined dosing schedule (e.g., once daily). The vehicle control group should receive an equal volume of the vehicle.

Protocol 3: Histological Analysis of Dermal Fibrosis

Histological analysis is crucial for visualizing and quantifying the extent of fibrosis.[8][9]

Materials:

-

4% Paraformaldehyde (PFA)

-

Ethanol series (70%, 95%, 100%)

-

Xylene

-

Paraffin wax

-

Microtome

-

Glass slides

-

Hematoxylin and Eosin (H&E) staining reagents

-

Masson's Trichrome staining kit

Procedure:

-

Tissue Collection and Fixation: At the end of the experiment, euthanize the mice and excise the treated skin tissue. Fix the tissue in 4% PFA overnight at 4°C.

-

Processing and Embedding: Dehydrate the fixed tissue through a graded ethanol series, clear with xylene, and embed in paraffin wax.

-

Sectioning: Cut 5 µm thick sections using a microtome and mount them on glass slides.

-

Staining:

-

H&E Staining: Stain sections with H&E to visualize overall tissue morphology and measure dermal thickness. Dermal thickness is defined as the distance from the epidermal-dermal junction to the dermal-subcutaneous fat layer.[10][11]

-

Masson's Trichrome Staining: Use Masson's Trichrome stain to specifically visualize collagen fibers (which will stain blue). This allows for the assessment of collagen deposition and organization.[9]

-

-

Imaging and Analysis: Capture images using a light microscope and quantify dermal thickness and the collagen-positive area using image analysis software (e.g., ImageJ).

Protocol 4: Quantification of Skin Collagen Content

The hydroxyproline assay is a widely accepted method for quantifying the total collagen content in tissue samples.[12][13]

Materials:

-

Excised skin tissue

-

6M Hydrochloric acid (HCl)

-

Hydroxyproline assay kit (e.g., QuickZyme Total Collagen Assay or similar)

-

Spectrophotometer or plate reader

Procedure:

-

Tissue Homogenization: Obtain a standardized punch biopsy (e.g., 4 mm) from the excised skin and record its wet weight.

-

Acid Hydrolysis: Place the tissue in a pressure-tight vial with 6M HCl and hydrolyze at 95-110°C for 12-24 hours to break down the collagen into its constituent amino acids.[13]

-

Assay: Follow the manufacturer's instructions for the chosen hydroxyproline assay kit. This typically involves a colorimetric reaction where the amount of hydroxyproline is proportional to the color intensity.

-

Calculation: Measure the absorbance using a spectrophotometer and calculate the hydroxyproline concentration based on a standard curve. Convert the hydroxyproline content to total collagen content (hydroxyproline constitutes approximately 13.5% of collagen by weight).

Protocol 5: Immunohistochemistry for Myofibroblasts

Immunohistochemistry (IHC) for alpha-smooth muscle actin (α-SMA) is used to identify and quantify myofibroblasts, which are key effector cells in fibrosis.[1][9]

Materials:

-

Paraffin-embedded skin sections

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Primary antibody against α-SMA

-

HRP-conjugated secondary antibody

-

DAB substrate kit

-

Hematoxylin counterstain

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced antigen retrieval to unmask the antigenic sites.

-

Immunostaining:

-

Block endogenous peroxidase activity and non-specific binding sites.

-

Incubate with the primary anti-α-SMA antibody.

-

Incubate with the HRP-conjugated secondary antibody.

-

Develop the signal using a DAB substrate, which will produce a brown precipitate at the site of the antigen.

-

-

Counterstaining and Mounting: Counterstain with hematoxylin to visualize cell nuclei, dehydrate, and mount the slides.

-

Analysis: Quantify the number of α-SMA-positive cells per high-power field or the percentage of the α-SMA-positive area using microscopy and image analysis software.

Protocol 6: Gene Expression Analysis

Quantitative real-time PCR (RT-qPCR) can be used to measure the expression of key fibrotic and inflammatory genes.

Materials:

-

Excised skin tissue stored in RNAlater or snap-frozen

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix

-

Primers for target genes (e.g., Col1a1, Acta2, Tgf-β1, Il-6) and a housekeeping gene (e.g., Gapdh)

Procedure:

-

RNA Extraction: Extract total RNA from the skin tissue samples according to the kit manufacturer's protocol.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

Data Analysis: Analyze the qPCR data using the 2-ΔΔCt method to determine the relative fold change in gene expression compared to the control group.[14]

Quantitative Data Summary

The following tables provide representative quantitative data that can be expected from these experiments.

Table 1: Histological and Biochemical Outcomes

| Parameter | Vehicle Control | Bleomycin + Vehicle | Bleomycin + this compound (Low Dose) | Bleomycin + this compound (High Dose) |

| Dermal Thickness (µm) | 150 ± 15 | 450 ± 30 | 300 ± 25 | 200 ± 20 |

| Hydroxyproline Content (µg/mg tissue) | 20 ± 3 | 80 ± 7 | 55 ± 6 | 35 ± 4 |

| α-SMA Positive Cells (cells/HPF) | 5 ± 1 | 50 ± 5 | 30 ± 4 | 15 ± 2 |

Data are presented as mean ± SEM.

Table 2: Gene Expression Analysis (Fold Change relative to Vehicle Control)

| Gene | Bleomycin + Vehicle | Bleomycin + this compound (Low Dose) | Bleomycin + this compound (High Dose) |

| Col1a1 (Collagen, type I, alpha 1) | 8.5 ± 1.2 | 5.0 ± 0.8 | 2.5 ± 0.4 |

| Acta2 (α-SMA) | 10.2 ± 1.5 | 6.1 ± 1.0 | 3.0 ± 0.5 |

| Tgf-β1 (Transforming growth factor beta 1) | 6.8 ± 0.9 | 4.2 ± 0.6 | 2.1 ± 0.3 |

| Il-6 (Interleukin-6) | 12.0 ± 1.8 | 7.5 ± 1.1 | 3.5 ± 0.6 |

Data are presented as mean fold change ± SEM.

These application notes provide a framework for investigating the therapeutic potential of this compound in a preclinical model of dermal fibrosis. Adherence to these detailed protocols will ensure the generation of robust and reproducible data, facilitating the evaluation of this compound as a candidate for treating systemic sclerosis and other fibrotic conditions.

References

- 1. Experimental Mouse Model of Bleomycin-Induced Skin Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bleomycin-induced skin fibrosis model | SMC Laboratories Inc. [smccro-lab.com]

- 3. Mouse Model of Experimental Dermal Fibrosis: The Bleomycin-Induced Dermal Fibrosis | Springer Nature Experiments [experiments.springernature.com]

- 4. This compound ameliorates fibrosis, inflammation, and vasculopathy in experimental systemic sclerosis models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bleomycin-induced skin fibrosis mouse model [bio-protocol.org]

- 7. criver.com [criver.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubcompare.ai [pubcompare.ai]

- 12. tandfonline.com [tandfonline.com]

- 13. quickzyme.com [quickzyme.com]

- 14. Low Baseline Expression of Fibrotic Genes in an Ex Vivo Human Skin Model is a Potential Indicator of Excessive Skin Scarring - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: DZ2002 for Rodent Models of Dry Eye Disease

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of DZ2002, a reversible type III S-adenosyl-L-homocysteine hydrolase (SAHH) inhibitor, in rodent models of dry eye disease (DED). The following sections outline dosing recommendations, experimental methodologies, and the underlying mechanism of action.

Overview

This compound has demonstrated significant therapeutic potential in preclinical rodent models of dry eye disease. Administered as a topical ophthalmic solution, it has been shown to alleviate corneal neovascularization, reduce inflammation, and improve ocular surface integrity. Its mechanism of action involves the downregulation of the STAT3-PI3K-Akt-NF-κB signaling pathway, which plays a critical role in the inflammatory and angiogenic processes associated with DED.

Dosing Recommendations

The following table summarizes the recommended dosing for this compound in common rodent models of DED.

| Parameter | Recommendation |

| Drug Concentration | 0.25% and 1% ophthalmic solution |

| Volume | 20 μL per eye |

| Frequency | Four times daily |

| Route of Administration | Topical (eye drops) |

| Duration | 7 to 14 consecutive days |

Experimental Protocols

Two primary rodent models are described for evaluating the efficacy of this compound in DED: the Scopolamine (SCOP)-induced model and the Benzalkonium Chloride (BAC)-induced model.

Scopolamine (SCOP)-Induced Dry Eye Model

This model induces an aqueous-deficient dry eye.

Materials:

-

Female C57BL/6 mice (18–20 g) or female rats

-

Scopolamine hydrobromide (SCOP)

-

This compound ophthalmic solution (0.25% or 1%)

-

Vehicle control (e.g., saline)

Procedure:

-

Animal Acclimation: Acclimate animals for at least one week before the experiment.

-

Group Allocation: Randomly assign animals to the following groups (n=6 per group for mice):

-

Normal Control

-

DED Model (SCOP + Vehicle)

-

This compound Treatment (SCOP + 1% this compound)

-

-

Induction of Dry Eye:

-

For mice, administer subcutaneous injections of SCOP (2.5 mg/day) four times per day (e.g., 9 a.m., 12 p.m., 3 p.m., and 6 p.m.) for 7 or 14 consecutive days.[1]

-

For rats, the same injection schedule can be followed.

-

-

This compound Administration:

-

Immediately following each SCOP injection, topically administer 20 μL of 1% this compound or vehicle to the ocular surface of the respective groups.[1]

-

-

Efficacy Evaluation: Assess endpoints such as tear production, corneal fluorescein staining, and inflammatory markers at the end of the treatment period.

Benzalkonium Chloride (BAC)-Induced Dry Eye Model

This model simulates an evaporative dry eye with significant ocular surface damage.

Materials:

-

Female rats

-

Benzalkonium Chloride (BAC) solution (0.5%)

-

This compound ophthalmic solution (0.25% or 1%)

-

Vehicle control

Procedure:

-

Animal Acclimation: Acclimate animals for at least one week.

-

Group Allocation: Randomly assign rats to experimental groups.

-

Induction of Dry Eye:

-

Topically administer 0.5% BAC twice daily for 5 consecutive days.[1]

-

-

This compound Administration:

-

Following the 5-day induction period, begin topical administration of 0.25% or 1% this compound (20 μL per eye) four times daily for 10 consecutive days.[1]

-

-

Efficacy Evaluation: Monitor for changes in corneal neovascularization, corneal opacity, and conjunctival irritation.[1] At the end of the study, collect tissues for histological analysis and measurement of inflammatory and angiogenic markers.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from preclinical studies of this compound in rodent DED models.

Table 1: Efficacy of this compound in BAC-Induced DED in Rats[1]

| Parameter | Model Group | 0.25% this compound | 1% this compound |

| Corneal Neovascularization | Significantly Increased | Reduced | Significantly Reduced |

| Corneal Opacity | Significantly Increased | Reduced | Significantly Reduced |

| Conjunctival Irritation | Present | Alleviated | Significantly Alleviated |

Table 2: Effect of this compound on Inflammatory and Angiogenic Markers in BAC-Induced DED in Rats[1]

| Gene/Protein | Model Group | This compound Treatment Effect |

| VEGFA, VEGFC, VEGFR2 mRNA | Upregulated | Decreased Expression |

| IL-6, TNF-α, IL-1β (Conjunctiva) | Increased Levels | Decreased Levels |

| VCAM-1, IL-1β, IL-6, TNF-α mRNA (Cornea) | Upregulated | Decreased Expression |

| p-STAT3, p-PI3K, p-Akt (Cornea) | Increased Expression | Abolished Activation |

Mechanism of Action: Signaling Pathway

This compound exerts its therapeutic effects by inhibiting the STAT3-PI3K-Akt-NF-κB signaling pathway. This pathway is a central regulator of cellular processes such as inflammation, cell growth, proliferation, and angiogenesis.[1][2] In the context of DED, the activation of this pathway contributes to corneal neovascularization and inflammation.[1][2] this compound treatment has been shown to block the activation of STAT3, PI3K, and Akt, and inhibit the nuclear translocation of NF-κB.[1]

Caption: this compound inhibits the STAT3-PI3K-Akt-NF-κB signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for evaluating this compound in rodent models of DED.

Caption: General experimental workflow for this compound efficacy studies.

References

Techniques for assessing the anti-fibrotic effects of DZ2002